![molecular formula C16H16F3N3O2 B2768506 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1796948-03-2](/img/structure/B2768506.png)
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrazole ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the tetrahydrofuran ring: The pyrazole intermediate is then reacted with a tetrahydrofuran derivative, such as tetrahydrofuran-3-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the trifluoromethyl-substituted phenyl group: The final step involves the acylation of the pyrazole-tetrahydrofuran intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, resulting in the formation of corresponding reduced products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Material Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, providing insights into enzyme function and potential therapeutic applications.
Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Agriculture: The compound may be used as a precursor for the synthesis of agrochemicals, such as herbicides or insecticides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom, which can influence its chemical stability and biological activity.
Uniqueness: The presence of the trifluoromethyl group in N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide imparts unique properties, such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain molecular targets. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)12-3-1-11(2-4-12)7-15(23)21-13-8-20-22(9-13)14-5-6-24-10-14/h1-4,8-9,14H,5-7,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNYKMUODQTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
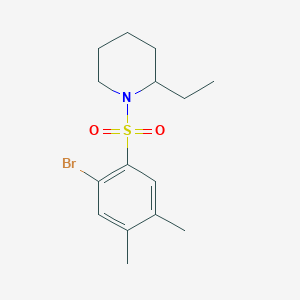
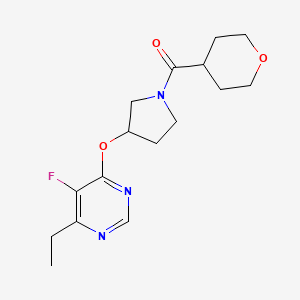

![4-Methylbenzo[d]thiazol-6-aMine](/img/structure/B2768430.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768431.png)
![ethyl 4-{3-methyl-2,6-dioxo-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate](/img/structure/B2768433.png)
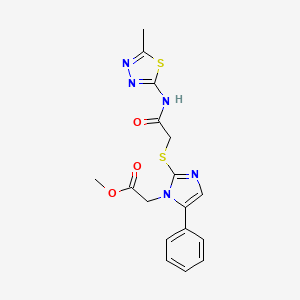
![3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2768436.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2768439.png)
![2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2768440.png)
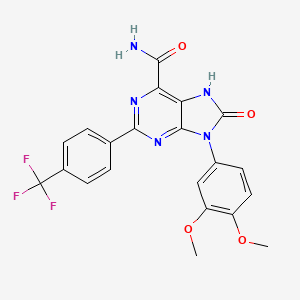

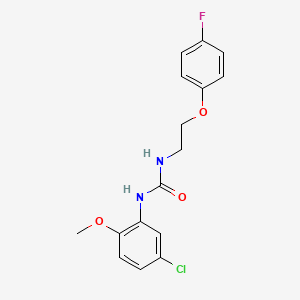
![N,N-dimethyl-4-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)benzenesulfonamide](/img/structure/B2768446.png)
